2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group, a cyclopentylpiperidinyl moiety, and a benzenesulfonamide structure. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with N-((1-cyclopentylpiperidin-4-yl)methyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cancer cells. This can lead to reduced cell proliferation and increased apoptosis in cancerous tissues .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloromethylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of the cyclopentylpiperidinyl moiety.
2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide: Contains an alkythio group and imino(heteroaryl)methyl substitution.
Uniqueness
2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its cyclopentylpiperidinyl moiety, in particular, contributes to its potential as a selective enzyme inhibitor and its overall pharmacological profile .
Properties
IUPAC Name |
2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2S/c18-16-7-3-4-8-17(16)23(21,22)19-13-14-9-11-20(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15,19H,1-2,5-6,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKJOMORKFAJSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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